N-butyl-N'-(3-chlorophenyl)ethanediamide
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Overview
Description
N-butyl-N’-(3-chlorophenyl)ethanediamide is a chemical compound with the linear formula C12H15ClN2O2 . It has a molecular weight of 254.719 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-butyl amides, which includes N-butyl-N’-(3-chlorophenyl)ethanediamide, can be achieved via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This reaction is catalyzed by Cu(OTf)2, which is a highly stable and efficient catalyst for the present Ritter reaction under solvent-free conditions at room temperature .Molecular Structure Analysis
The molecular structure of N-butyl-N’-(3-chlorophenyl)ethanediamide is defined by its linear formula, C12H15ClN2O2 . Unfortunately, no further details on the molecular structure analysis were found in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of N-butyl-N’-(3-chlorophenyl)ethanediamide include its molecular weight of 254.719 and its linear formula, C12H15ClN2O2 . No additional details on its physical and chemical properties were found in the search results.Properties
IUPAC Name |
N-butyl-N'-(3-chlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-3-7-14-11(16)12(17)15-10-6-4-5-9(13)8-10/h4-6,8H,2-3,7H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMNHRPFWJGNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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